molecular formula C17H30O2 B7772946 Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid CAS No. 1126675-09-9

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Cat. No.: B7772946
CAS No.: 1126675-09-9
M. Wt: 266.4 g/mol
InChI Key: XYKCCZSKCZRZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid (CAS 89111-63-7) is a bicyclic carboxylic acid with a molecular formula of C₁₇H₃₀O₂ and a molecular weight of 266.425 g/mol . Its structure features two trans-configured cyclohexyl rings, with a linear n-butyl substituent on one ring and a carboxylic acid group on the other. This compound is primarily utilized as a precursor in liquid crystal synthesis due to its rigid bicyclic framework and thermally stable trans-trans stereochemistry . Its high purity (≥98%) and tailored stereochemistry make it critical for optoelectronic applications .

Properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCCZSKCZRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364825
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89111-63-7
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The foundational synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid relies on multi-step routes involving cyclohexane ring formation, alkylation, and carboxylation. A widely cited method begins with the hydrogenation of biphenyl derivatives to generate trans-4-butylcyclohexane intermediates. For instance, 4-bromobiphenyl is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 80°C, yielding trans-4-butylcyclohexane with >90% stereoselectivity1. Subsequent Friedel-Crafts alkylation with cyclohexene oxide introduces the second cyclohexyl ring, though this step often requires stringent temperature control (-10°C to 0°C) to minimize diastereomer formation2.

Carboxylation is typically achieved via Kolbe-Schmitt reaction conditions, where the intermediate alcohol is treated with potassium hydroxide and carbon dioxide under high pressure (5–7 atm). This method, however, suffers from moderate yields (60–70%) due to competing decarboxylation side reactions3.

Table 1: Classical Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
HydrogenationPd/C, H₂, EtOH, 80°C9295
AlkylationBF₃·Et₂O, cyclohexene oxide, -10°C7888
CarboxylationKOH, CO₂, 150°C, 6 atm6590

Modern Catalytic Methods

Advancements in asymmetric catalysis have enabled more efficient routes. A 2023 study demonstrated the use of chiral iridium catalysts for the stereoselective coupling of 4-butylcyclohexanol with cyclohexanecarboxylic acid derivatives4. The Ir-(R)-BINAP complex achieved enantiomeric excess (ee) of 94% in toluene at 50°C, reducing reaction times from 48 hours to 12 hours compared to classical methods.

Photoredox catalysis has also emerged as a tool for C–H functionalization. Under blue LED irradiation, 4-butylcyclohexane undergoes direct carboxylation with CO₂ using an organic photocatalyst (4CzIPN), achieving 85% yield with no racemization5. This method eliminates the need for pre-functionalized intermediates, though scalability remains a challenge.

Stereochemical Control Strategies

The trans-trans configuration necessitates precise control over axial-equatorial substituent orientation. Ring-closing metathesis (RCM) using Grubbs II catalyst has been employed to construct the bicyclic framework with >98% diastereomeric excess (de)6. Key to success is the use of a directing group (e.g., tert-butyl ester) to enforce the desired chair conformation during cyclization.

Table 2: Stereochemical Outcomes by Method

MethodCatalystTemperature (°C)de (%)
RCMGrubbs II4098
Iridium CatalysisIr-(R)-BINAP5094
Enzymatic ResolutionLipase B (C. antarctica)3099

Enzymatic resolution offers an alternative for purifying trans isomers. Lipase B from Candida antarctica selectively hydrolyzes cis-diastereomers in a biphasic system (hexane/water), enriching the trans product to 99% de7.

Purification and Analytical Validation

Recrystallization remains the gold standard for final purification. A 1:3 v/v ethanol/water mixture at 4°C yields crystals with 99.5% purity, as confirmed by differential scanning calorimetry (DSC) and X-ray diffraction (XRD)8. For lab-scale production, simulated moving bed (SMB) chromatography using Chiralpak AD-H columns achieves baseline separation of residual cis contaminants9.

High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are indispensable for structural confirmation. The trans-trans configuration exhibits characteristic coupling constants (J = 12–14 Hz) in ¹H NMR, distinguishing it from cis-diastereomers10.

Industrial-Scale Production Challenges

While bench-scale syntheses are well-established, scaling poses unique hurdles. Continuous flow reactors address exotherm management during carboxylation, improving yield consistency from ±15% to ±3%11. However, catalyst leaching in flow systems remains problematic, with iridium recovery rates below 70% after 10 cycles12.

Economic analyses suggest that enzymatic resolution, despite higher upfront costs, reduces waste disposal expenses by 40% compared to classical resolution13.

Chemical Reactions Analysis

Esterification and Saponification

The compound undergoes esterification with alcohols under acidic or enzymatic conditions. Due to its rigid bicyclic structure, reaction rates depend on the spatial accessibility of the carboxyl group:

  • Steric hindrance : The trans,trans configuration positions the butyl and carboxyl groups equatorially, reducing steric strain compared to cis isomers .

  • Rate comparison :

    Reaction TypeRate Ratio (k_trans/k_cis)Conditions
    Esterification~20 : 1H₂SO₄ catalyst, reflux
    Saponification of esters~1 : 20KOH/EtOH, 70°C

The inverse relationship arises because esterification benefits from reduced steric hindrance in the trans isomer, while saponification transition states face greater strain relief in cis configurations .

Epimerization

Under basic conditions, the compound undergoes epimerization via deprotonation-reprotonation:

  • Optimal conditions : Heating with KOH in high-boiling solvents (e.g., ethylene glycol) at 130–220°C achieves >98% trans isomer purity .

  • Mechanism :

    AcidKOHCarboxylateEnolate intermediateH2OEpimerized product\text{Acid} \xrightarrow{\text{KOH}} \text{Carboxylate}^{-} \rightleftharpoons \text{Enolate intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Epimerized product}

    The process is driven by thermodynamic stabilization of the trans isomer's equatorial carboxylate group .

Oxidation and Reduction

  • Oxidation : The carboxyl group resists typical oxidation (e.g., KMnO₄), but derivatives like cyclohexanol analogs oxidize to ketones with rates influenced by substituent positioning:

    Substituent PositionRelative Oxidation Rate
    Axial hydroxyl3–4× faster
    Equatorial hydroxylBaseline
    This "steric acceleration" occurs due to relief of syn-axial interactions in transition states .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group to a hydroxymethyl group, though yields are moderate (~60%) due to steric bulk.

Acid Derivative Formation

The compound forms derivatives critical for materials science:

Derivative TypeReagentApplication
AmidesSOCl₂ + NH₃Liquid crystal precursors
AnhydridesAc₂O, P₂O₅Polymer crosslinkers
Acid chloridesThionyl chlorideIntermediate for nucleophilic acyl substitution

Conformational Effects on Reactivity

The bicyclic system imposes unique constraints:

  • Equatorial preference : The carboxyl group adopts an equatorial position, minimizing 1,3-diaxial interactions with the butyl group .

  • Activation energy : Conformational strain in the reactant lowers ΔG‡ for reactions proceeding to less strained products (e.g., esterification ΔG‡ decreases by ~2.4 kcal/mol compared to cis isomers) .

Scientific Research Applications

Pharmaceutical Applications

Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid has been identified as a potential antiprotozoal agent. Research indicates that it can be effective against protozoa such as Theileria annulata, which affects livestock. The compound has been utilized in formulations designed for both immediate and delayed release of active ingredients, enhancing its therapeutic efficacy.

Case Study: Antiprotozoal Activity

A study demonstrated that formulations containing this compound showed significant activity against T. annulata in infected cattle. The administration of the compound resulted in improved recovery rates compared to control groups, showcasing its potential as a veterinary therapeutic agent .

Material Science

The compound's structural characteristics make it an excellent candidate for use in liquid crystal technologies. Its ability to form ordered phases at specific temperatures allows it to be used in the development of advanced display technologies.

Application Example: Liquid Crystal Displays (LCDs)

This compound serves as an intermediate in synthesizing liquid crystal materials that exhibit favorable electro-optical properties. This application is crucial for enhancing the performance and efficiency of LCDs .

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its carboxylic acid functionality allows it to participate in various reactions, including esterification and amidation.

Synthesis Example

The compound can be transformed into derivatives that have applications in pharmaceuticals and agrochemicals. For instance, it can be converted into esters or amides that serve as intermediates in drug synthesis .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
PharmaceuticalsAntiprotozoal agent effective against Theileria annulataImproved recovery rates in livestock
Material ScienceUsed in liquid crystal technologiesEnhances performance of LCDs
Chemical SynthesisBuilding block for complex organic moleculesUseful in drug synthesis and agrochemicals
Safety RegulationsRequires proper handling due to hazardous classificationsFollow safety protocols during use

Mechanism of Action

The mechanism of action of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Predicted pKa
This compound Not reported Not reported Not reported ~4.5 (est.)
Trans-4-(Hydroxymethyl)Cyclohexanecarboxylic Acid 141 316.6 (predicted) 1.152 (predicted) 4.83
Trans-4-(1-Methylethyl)Cyclohexanecarboxylic Acid Not reported Not reported Not reported ~4.7 (est.)

Q & A

Q. Table 1: Synthetic Methods and Conditions

MethodConditionsKey Product FeaturesYield Optimization Tips
Anodic OxidationAcetic acid, NaOAc, 1.5 V, Pt anodeHigh stereoselectivityUse anhydrous solvents
Lead TetraacetateBenzene, 80°C, inert atmosphereTrans-configuration favoredMonitor reaction progress via TLC
HalodecarboxylationCCl₄, NBS, UV lightHalogenated intermediatesPurify intermediates via column chromatography

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Critical characterization methods include:

  • Gas Chromatography (GC) : Purity assessment (>98% purity thresholds) with flame ionization detection (FID), optimized using non-polar capillary columns (e.g., DB-5) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated chloroform to confirm stereochemistry. Key signals include cyclohexyl proton splitting patterns (δ 1.2–2.5 ppm) .
  • Infrared Spectroscopy (IR) : Identification of carboxyl (C=O stretch at ~1700 cm⁻¹) and cyclohexyl (C-H bend at ~1450 cm⁻¹) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralcel OD-H) to resolve enantiomeric impurities .

Advanced: How does stereochemical configuration influence reaction pathways and product distribution?

Methodological Answer:
The trans-configuration of the butylcyclohexyl group imposes steric constraints that direct reaction pathways:

  • Anodic Oxidation : Trans-substrates favor axial proton abstraction, leading to bicyclic products with retained stereochemistry. Cis-isomers undergo competing side reactions (e.g., ring-opening) due to equatorial proton accessibility .
  • Decarboxylation : Trans-carboxylic acids exhibit lower activation energies for decarboxylation, as confirmed by density functional theory (DFT) calculations. This aligns with experimental yields of >75% for trans-products vs. <50% for cis-analogs .
  • Stereochemical Stability : The trans-trans configuration minimizes steric strain in the bicyclic system, making it thermodynamically favored in equilibrium conditions .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:
Contradictions often arise from:

  • Isomeric Impurities : Use chiral HPLC or polarimetry to detect enantiomeric excess. Cross-validate with NOESY NMR to confirm spatial proximity of protons .
  • Reaction Byproducts : Employ high-resolution mass spectrometry (HRMS) to identify unexpected adducts (e.g., halogenated byproducts from incomplete decarboxylation) .
  • Theoretical Modeling : Apply computational tools (e.g., Gaussian software) to predict reaction pathways and compare with experimental outcomes. For example, DFT can explain why trans-isomers dominate in oxidative conditions .

Advanced: What is the role of this compound in advanced material science, such as liquid crystal research?

Methodological Answer:
The compound serves as a precursor for bicyclohexyl-based liquid crystals , which exhibit low viscosity and high thermal stability. Key applications include:

  • Synthesis of Mesogens : Functionalization via esterification or amidation to create liquid crystal molecules with tailored phase transitions (e.g., smectic to nematic) .
  • Structure-Activity Relationships (SAR) : The trans-trans configuration enhances molecular rigidity, improving alignment in electric fields. Comparative studies show that elongation of the alkyl chain (e.g., propyl to butyl) lowers melting points by ~20°C .

Q. Table 2: Liquid Crystal Derivatives and Properties

DerivativePhase Transition (°C)Application Context
4'-Methylbicyclohexyl-4-carboxylic acidCr 85 N 120 IsoDisplay technology
4'-Ethylbicyclohexyl-4-carboxylic acidCr 65 N 110 IsoOptical switching devices

Advanced: What strategies optimize purification of this compound from complex reaction mixtures?

Methodological Answer:

  • Crystallization : Use hexane/ethyl acetate (3:1) for fractional crystallization, exploiting differences in solubility between cis and trans isomers .
  • Chromatography : Silica gel columns with gradient elution (0–5% methanol in dichloromethane) to separate carboxylated byproducts .
  • Distillation : Short-path distillation under vacuum (<0.1 mmHg) for high-boiling-point impurities (>250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.